molecular formula C12H16ClNO2 B13862210 (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

Cat. No.: B13862210
M. Wt: 241.71 g/mol
InChI Key: ZSTHSLBOCJXONG-MNMPKAIFSA-N
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Description

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride is a chiral compound with significant applications in the field of neurology. It is known for its role as a dopamine receptor agonist, making it relevant in the study and treatment of various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The conditions often involve ambient temperatures and pressures to maintain the integrity of the compound .

Major Products

The major products formed from these reactions include various stereoisomers and quaternary ammonium cations, which are significant in drug development and other applications .

Mechanism of Action

The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and thereby influencing neurotransmission. This interaction can modulate various neurological pathways, making it a valuable tool in the study of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride apart is its specific stereochemistry and its potent action on dopamine receptors. This makes it particularly valuable in research focused on dopamine-related neurological disorders .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1

InChI Key

ZSTHSLBOCJXONG-MNMPKAIFSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)[C@@H]3[C@@H]1NCCO3.Cl

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl

Origin of Product

United States

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